molecular formula C10H13NO3 B13442419 (S)-a-Amino-2-hydroxy-benzenebutanoic acid

(S)-a-Amino-2-hydroxy-benzenebutanoic acid

Cat. No.: B13442419
M. Wt: 195.21 g/mol
InChI Key: ORMODNFPWYQQHE-QMMMGPOBSA-N
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Description

(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxyphenyl group, and a butanoic acid chain. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-(2-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

In industrial settings, the production of (S)-2-amino-4-(2-hydroxyphenyl)butanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the desired enantiomer are common approaches .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-4-(2-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The hydroxyphenyl group plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-4-(2-hydroxyphenyl)butanoic acid
  • 2-Amino-4-(4-hydroxyphenyl)butanoic acid
  • 2-Amino-4-(2-methoxyphenyl)butanoic acid

Uniqueness

(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid is unique due to its specific stereochemistry and the presence of the hydroxyphenyl group at the 2-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-amino-4-(2-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

ORMODNFPWYQQHE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)O

Origin of Product

United States

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